Product packaging for Methyl 6-methyl-4-(p-tolyl)picolinate(Cat. No.:)

Methyl 6-methyl-4-(p-tolyl)picolinate

Cat. No.: B11869543
M. Wt: 241.28 g/mol
InChI Key: YIABKEQDXAIBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methyl-4-(p-tolyl)picolinate (CAS 1338441-77-2) is a high-purity chemical intermediate of significant interest in agricultural chemistry research, particularly in the development of novel herbicides . This compound belongs to the class of 6-aryl-2-picolinates, a structural framework known to exhibit potent herbicidal activity by functioning as a synthetic auxin . Researchers value this scaffold because it binds to auxin-signaling F-Box (AFB) proteins, such as AFB5, triggering a herbicidal response in target plants . The specific structural features of this methyl ester picolinate, including the p-tolyl and methyl substituents, make it a valuable building block for synthesizing and exploring new compounds with potential herbicidal activity, improved efficacy, and lower application rates . It is supplied as a research-grade material for laboratory investigations. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken. Product Identification: - CAS Number: 1338441-77-2 - Molecular Formula: C15H15NO2 - Molecular Weight: 241.29 g/mol - SMILES: O=C(OC)C1=NC(C)=CC(C2=CC=C(C)C=C2)=C1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B11869543 Methyl 6-methyl-4-(p-tolyl)picolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 6-methyl-4-(4-methylphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C15H15NO2/c1-10-4-6-12(7-5-10)13-8-11(2)16-14(9-13)15(17)18-3/h4-9H,1-3H3

InChI Key

YIABKEQDXAIBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2)C)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 6 Methyl 4 P Tolyl Picolinate

Retrosynthetic Analysis and Strategic Disconnections for Methyl 6-methyl-4-(p-tolyl)picolinate

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the analysis reveals several plausible disconnections, leading to different synthetic strategies. The primary disconnections involve breaking the key carbon-carbon bond linking the p-tolyl group to the pyridine (B92270) core and deconstructing the pyridine ring itself.

Two primary retrosynthetic pathways can be envisioned:

Strategy A: C-C Bond Disconnection. This is the most direct approach, involving the disconnection of the C4-aryl bond. This leads back to a suitably functionalized picolinate (B1231196) precursor, such as a 4-halopicolinate derivative, and a p-tolyl organometallic reagent. This strategy relies on well-established cross-coupling reactions.

Strategy B: Pyridine Ring Disconnection. This approach involves the deconstruction of the pyridine heterocycle into acyclic precursors. This strategy often utilizes multicomponent reactions (MCRs) to build the substituted ring in a single, convergent step, which can be highly efficient. acsgcipr.org

These strategic disconnections are summarized in the table below.

StrategyDisconnection PointPrecursorsKey Forward Reactions
A C(pyridine)–C(aryl) bond at C4Methyl 6-methyl-4-halopicolinate + p-tolyl-organometallic reagent (e.g., boronic acid)Suzuki, Stille, or Negishi Cross-Coupling
B Pyridine Ring C-C and C-N bondsAcyclic components (e.g., aldehydes, ketones, ammonia (B1221849) source)Hantzsch-type synthesis, Krohnke pyridine synthesis, or other MCRs followed by oxidation/esterification

Optimized Multistep Synthetic Routes to this compound

Based on the retrosynthetic analysis, optimized multistep routes can be designed. A common and practical approach involves the late-stage functionalization of a pre-existing pyridine ring (aligning with Strategy A), as it allows for convergent synthesis and modularity.

An illustrative synthetic route starting from a common building block like 2,6-lutidine is outlined below. This pathway involves a sequence of oxidation, esterification, halogenation, and cross-coupling.

StepTransformationReagents and ConditionsPurpose
1 Selective Oxidatione.g., SeO₂, KMnO₄, or catalytic oxidationConversion of one methyl group of 2,6-lutidine to a carboxylic acid (6-methylpicolinic acid).
2 EsterificationCH₃OH, H₂SO₄ (cat.) or SOCl₂, then CH₃OHFormation of the methyl ester (Methyl 6-methylpicolinate).
3 C4-Halogenatione.g., N-Bromosuccinimide (NBS) or other electrophilic halogenating agentsIntroduction of a halogen handle at the C4 position for subsequent cross-coupling.
4 C-C Cross-Couplingp-tolylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Formation of the C4-aryl bond via Suzuki coupling to yield the target molecule.

The critical challenge in synthesizing this compound lies in achieving regioselective functionalization at the C4 position of the pyridine ring. nih.gov The pyridine nucleus is electron-deficient, and its intrinsic reactivity patterns often lead to mixtures of isomers in electrophilic or nucleophilic substitutions. nih.gov

Modern synthetic methods offer powerful solutions to this long-standing problem:

Minisci Reaction: The Minisci reaction involves the addition of nucleophilic carbon-centered radicals to a protonated pyridine ring. While this reaction can functionalize electron-deficient heterocycles, it often yields a mixture of C2 and C4 products. acs.org Strategies to enhance C4 selectivity include the use of blocking groups on the pyridine nitrogen, which sterically hinder attack at the C2/C6 positions and direct radicals to the C4 position. nih.gov

Transition-Metal Catalyzed C-H Functionalization: This approach allows for the direct coupling of a C-H bond with a reaction partner, avoiding the need for pre-functionalization (e.g., halogenation). While powerful, directing these reactions to the C4 position of a simple pyridine can be challenging without a directing group. Recent advances, however, have demonstrated methods for directing group-free C-H functionalization. nih.gov

Halogenation and Cross-Coupling: As outlined in the route above, a reliable method for regiocontrol is the selective introduction of a halogen at the desired position, followed by a transition-metal-catalyzed cross-coupling reaction. For a 2,6-disubstituted pyridine, electrophilic halogenation often proceeds with high selectivity at the C4 position due to electronic and steric effects. This "handle" then allows for the precise installation of the p-tolyl group via well-understood catalytic cycles like the Suzuki-Miyaura coupling.

The target molecule, this compound, is achiral and therefore does not require stereochemical control in its synthesis. However, should synthetic analogs containing stereocenters be desired (e.g., by replacing the methyl groups with more complex, chiral side chains), asymmetric synthesis strategies would become paramount.

For instance, if an analog contained a chiral center in a substituent at the C4 or C6 position, its synthesis could be achieved through:

Asymmetric Catalysis: Employing chiral ligands in transition-metal-catalyzed reactions (such as asymmetric cross-coupling or hydrogenation) to induce enantioselectivity.

Chiral Pool Synthesis: Starting from enantiopure building blocks to construct the desired stereoisomer.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com These principles can be effectively applied to the synthesis of this compound.

A key focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives and the reduction of solvent waste.

Catalytic Reactions: The proposed synthesis heavily relies on catalysis. The final Suzuki coupling step is a prime example of a highly efficient palladium-catalyzed reaction. Such catalytic methods reduce waste compared to stoichiometric organometallic reactions. nih.gov Furthermore, employing heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metals on solid supports, can simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process. researchgate.netrsc.org

Microwave-Assisted Synthesis: Copper- or palladium-catalyzed cross-coupling and functionalization reactions can often be accelerated using microwave irradiation. acs.org This technique can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields.

Alternative Solvents: The use of greener solvents, such as water, ethanol, or supercritical CO₂, is encouraged. For instance, certain cross-coupling reactions can be performed in aqueous media, reducing the reliance on volatile and often toxic organic solvents. acs.org

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. sphinxsai.com

High Atom Economy Reactions: Multicomponent reactions (MCRs), as proposed in Retrosynthetic Strategy B, are exemplary in terms of atom economy, as most of the atoms from the reactants are incorporated into the final product. acsgcipr.org Similarly, C-H activation is more atom-economical than a traditional halogenation/cross-coupling sequence, as it avoids the "atom waste" associated with introducing and then removing a halogen atom.

Process Optimization: Reaction efficiency can be improved by telescoping reaction sequences (combining multiple steps into a single pot without isolating intermediates) and minimizing purification steps, which reduces solvent usage and potential product loss. acsgcipr.org

The table below provides a conceptual comparison of the atom economy for different C-C bond-forming strategies.

MethodGeneral ReactionAtom Economy Consideration
Suzuki Coupling R¹-X + R²-B(OH)₂ → R¹-R²High. Byproducts are salts and boric acid derivatives.
C-H Activation R¹-H + R²-X → R¹-R²Potentially very high. The only formal byproduct is H-X.
Friedel-Crafts Arene-H + R-X + Lewis Acid → Arene-RModerate. Requires a stoichiometric Lewis acid catalyst which generates waste.

Mechanistic Investigations of Key Synthetic Transformations Involving this compound Precursors

The synthesis of the foundational pyridine structure of this compound precursors can be mechanistically scrutinized through the lens of classical multicomponent reactions. These reactions involve a series of well-defined steps, including condensations, additions, and cyclizations, which have been the subject of both experimental and computational investigations.

The Hantzsch pyridine synthesis, a cornerstone in the formation of dihydropyridine (B1217469) rings that can be subsequently aromatized, offers a probable pathway. This reaction typically involves the condensation of an aldehyde (in this case, p-tolualdehyde), two equivalents of a β-ketoester, and an ammonia source. wikipedia.orgorganic-chemistry.org Mechanistic studies, including those employing 13C and 15N NMR, have elucidated the probable reaction pathway. wikipedia.org The process is believed to initiate with the formation of two key intermediates: a chalcone-type species from a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine from the reaction of the second equivalent of the β-ketoester with ammonia. wikipedia.orgresearchgate.net The rate-determining step is often considered to be the Michael addition of the enamine to the chalcone. nih.gov This is followed by cyclization and dehydration to yield the 1,4-dihydropyridine (B1200194) ring.

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the energetics of these transformations. DFT calculations have been employed to analyze the reactivity of the starting materials and the stability of intermediates and transition states. nih.govresearchgate.net For instance, the Lowest Unoccupied Molecular Orbital (LUMO) distribution on the aldehyde can be computed to predict its reactivity. nih.gov Furthermore, DFT studies on Hantzsch-like reactions have calculated the reaction energy barriers for the formation of various intermediates, helping to rationalize the observed chemoselectivity. rsc.org

Another relevant synthetic approach is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source, typically ammonium (B1175870) acetate. wikipedia.org The mechanism of this reaction begins with a 1,4-Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated ketone. wikipedia.org This is followed by the addition of ammonia to one of the carbonyl groups, leading to an imine intermediate. Subsequent deprotonation, cyclization, and elimination of a pyridinium (B92312) cation and water lead to the formation of the substituted pyridine ring. wikipedia.org

The following interactive data tables summarize findings from mechanistic studies on related pyridine syntheses, which can be extrapolated to understand the synthesis of precursors for this compound.

Table 1: Proposed Intermediates in Hantzsch-type Pyridine Synthesis

IntermediateDescriptionMethod of Investigation
ChalconeProduct of Knoevenagel condensation between an aldehyde and a β-ketoester.13C and 15N NMR Spectroscopy wikipedia.org
EnamineProduct of the reaction between a β-ketoester and ammonia.13C and 15N NMR Spectroscopy wikipedia.org
Michael AdductFormed from the addition of the enamine to the chalcone.Mechanistic Postulation nih.gov
1,4-DihydropyridineThe initial cyclized product before aromatization.Isolation and Characterization wikipedia.org

Table 2: Computational Data for a Hantzsch-like Reaction from DFT Studies

Transformation StepCalculated ParameterValueReference
Intermediate FormationReaction Energy BarrierVaries based on reactants rsc.org
Transition State OptimizationEnergy ProfileCalculated for key steps rsc.org
Reactant AnalysisLUMO MapDistribution varies with substituent nih.gov

It is important to note that while these established mechanisms for pyridine synthesis provide a strong basis for understanding the formation of precursors to this compound, further specific experimental and computational studies on the exact substrates would be necessary to fully elucidate the nuanced mechanistic details of its synthesis.

Advanced Structural and Conformational Analysis of Methyl 6 Methyl 4 P Tolyl Picolinate

High-Resolution Spectroscopic Characterization Techniques

A thorough search for high-resolution spectroscopic data for Methyl 6-methyl-4-(p-tolyl)picolinate has yielded limited specific results. While general principles of these techniques can be described, their direct application and the resulting detailed analysis for this particular compound are not documented in the available literature.

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR, Solid-State NMR)

No specific 2D NMR (e.g., COSY, HSQC, HMBC) or solid-state NMR studies for this compound are available in the public domain. Such studies would be invaluable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for providing insights into the through-bond and through-space correlations within the molecule, which would help in defining its solution-state conformation. For comparison, the analysis of related structures often involves detailed 1H and 13C NMR assignments, sometimes supported by 2D techniques to resolve complex spin systems and establish connectivity. arkat-usa.orgmdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Similarly, dedicated FT-IR and Raman spectroscopic studies with detailed band assignments for this compound are not found in the reviewed literature. While one could predict the characteristic vibrational modes based on its functional groups (ester C=O stretch, aromatic C=C stretches, C-H stretches, etc.), specific experimental spectra and their interpretation, which could reveal conformational subtleties, are not available. General principles of FT-IR and Raman spectroscopy highlight their utility in identifying functional groups and providing information on molecular symmetry and crystal structure. surfacesciencewestern.comresearchgate.netijseas.comresearchgate.netnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) data for this compound, which would confirm its elemental composition and provide details about its fragmentation patterns, is not publicly documented. Such data is crucial for structural confirmation and for understanding the molecule's stability under ionization conditions. For context, mass spectral data for related compounds like methyl picolinate (B1231196) is available and helps in identifying the fragmentation pathways of the picolinate moiety. mzcloud.org

X-ray Crystallography of this compound and Its Derivatives

The crystallographic structure of this compound, which would provide the definitive solid-state conformation and packing arrangement, has not been reported in the primary scientific literature or crystallographic databases.

Single Crystal X-ray Diffraction for Absolute Structure Determination

There are no published single crystal X-ray diffraction studies for this compound. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of its three-dimensional structure in the solid state. The crystal structure of a related compound, 6-methyl-4-[(quinolin-8-yloxy)methyl]-2H-chromen-2-one, has been determined, illustrating the type of detailed structural information that can be obtained. researchgate.net

Polymorphism and Crystal Engineering Studies

In the absence of a determined crystal structure, there is no information available on the potential polymorphism or any crystal engineering studies of this compound. Such studies are fundamental to understanding how the molecule organizes itself in the solid state and how intermolecular interactions influence its physical properties.

Lack of Specific Research Data on this compound Hinders Detailed Conformational Analysis

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the availability of specific experimental and computational data for the chemical compound this compound. This absence of dedicated research on its three-dimensional structure and conformational behavior prevents a detailed analysis as requested.

The initial aim was to construct an in-depth article focusing on the advanced structural and conformational analysis of this compound, including experimental and computational studies of its rotational isomerism. However, searches for X-ray crystallography data, NMR spectroscopy studies, and computational chemistry models specifically for this molecule did not yield any relevant scientific publications.

Consequently, it is not possible to provide the requested detailed research findings, data tables, or an analysis of its conformational landscape. The foundational scientific work required to discuss its experimental and computational conformational studies appears not to have been published in the accessible scientific literature.

Therefore, the sections on "Experimental Conformational Studies" and "Computational Conformational Studies" cannot be completed.

Chemical Reactivity and Reaction Mechanisms of Methyl 6 Methyl 4 P Tolyl Picolinate

Electrophilic Aromatic Substitution Reactions of Methyl 6-methyl-4-(p-tolyl)picolinate

Electrophilic aromatic substitution (EAS) reactions of this compound can theoretically occur on either the p-tolyl ring or the pyridine (B92270) ring. The outcome of such reactions is dictated by the directing effects of the substituents on each ring.

The p-tolyl ring contains a methyl group, which is an activating, ortho-, para-director. savemyexams.comunizin.org This is due to the electron-donating nature of the alkyl group, which enriches the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Since the para position is already substituted with the picolinate (B1231196) ring, electrophilic attack on the p-tolyl moiety would be directed to the positions ortho to the methyl group.

Conversely, the pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. Furthermore, the methyl ester group at the 2-position and the p-tolyl group at the 4-position are both deactivating groups, further reducing the reactivity of the pyridine ring towards electrophiles. youtube.comlibretexts.org Any electrophilic attack on the pyridine ring would likely occur at the positions meta to the deactivating groups. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Aromatic RingSubstituents and their EffectsPredicted Position of Electrophilic Attack
p-TolylMethyl group (activating, ortho, para-directing)Ortho to the methyl group
PyridineNitrogen atom (deactivating), Methyl ester (deactivating), p-Tolyl group (deactivating)Meta to the existing substituents

In a competitive scenario, the electron-rich p-tolyl ring is expected to be the more reactive site for electrophilic aromatic substitution.

Nucleophilic Acyl Substitution at the Picolinate Ester Moiety

The methyl ester group of this compound is a key site for nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org These reactions proceed via a tetrahedral intermediate and result in the substitution of the methoxy (B1213986) group (-OCH3) with a nucleophile. khanacademy.org

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 6-methyl-4-(p-tolyl)picolinic acid. libretexts.org Metal ions have been shown to catalyze the hydrolysis of picolinate esters. acs.org

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amide. wikipedia.orgnih.gov This reaction is fundamental in the synthesis of various derivatives.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl or aryl group, yielding a new ester. This process allows for the modification of the ester functionality. vulcanchem.com

Table 2: Common Nucleophilic Acyl Substitution Reactions of the Picolinate Ester

ReactionNucleophileProduct
HydrolysisH₂O6-methyl-4-(p-tolyl)picolinic acid
AminolysisR-NH₂N-alkyl-6-methyl-4-(p-tolyl)picolinamide
TransesterificationR'-OHR' 6-methyl-4-(p-tolyl)picolinate

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

While this compound itself does not possess a typical leaving group for direct cross-coupling, it can be derivatized to participate in such reactions. For instance, halogenation of the pyridine or tolyl ring would introduce a handle for metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. eie.grrsc.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govresearchgate.netresearchgate.netcdnsciencepub.comrsc.org A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or vinyl substituents.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netwikipedia.orgnih.gov This would allow for the introduction of alkenyl groups onto a halogenated version of the title compound.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. acs.orgresearchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com It would serve to introduce alkynyl moieties to a halogenated precursor of this compound.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

ReactionCoupling PartnerResulting Bond FormationCatalyst System (Typical)
Suzuki-MiyauraAryl/Vinyl boronic acidC-C (Aryl/Vinyl)Pd catalyst
HeckAlkeneC-C (Alkenyl)Pd catalyst
SonogashiraTerminal alkyneC-C (Alkynyl)Pd and Cu catalysts

Photochemical and Thermal Transformations of this compound

The photochemical and thermal behavior of this compound is not extensively documented. However, inferences can be drawn from the behavior of related compounds.

Photochemical Transformations: Pyridinecarboxylic acids and their derivatives can undergo photochemical reactions. researchgate.net Irradiation of picolinate esters may lead to reactions involving the pyridine ring or the ester group. The p-nitrophenyl moiety in some ester derivatives has been shown to contribute to DNA photocleavage, suggesting that the aromatic systems in the title compound could be susceptible to photochemical activation. mdpi.com

Thermal Transformations: While specific data for this compound is unavailable, studies on the thermal decomposition of other methyl esters indicate that at elevated temperatures, fragmentation can occur. A pyrolytic derivatization method has been developed for picolinyl esters of fatty acids, suggesting that thermal decomposition can be a controlled process. nih.gov

Mechanistic Pathways of Derivatization Reactions of this compound

The derivatization of this compound primarily involves reactions at the ester functionality and the aromatic rings.

The mechanism of nucleophilic acyl substitution at the ester group is a well-established two-step process:

Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Leaving group departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxy group as a leaving group.

The formation of picolinyl ester derivatives can be achieved by activating the corresponding carboxylic acid, for instance with 1,1'-carbonyldiimidazole, followed by transesterification. researchgate.net The fragmentation of picolinyl esters upon collision-induced dissociation has also been mechanistically studied. nih.gov

Alkylation , a common derivatization technique, can lead to the formation of esters from carboxylic acids. libretexts.org In the context of the title compound, this would be relevant after hydrolysis of the methyl ester.

The mechanisms for the metal-catalyzed cross-coupling reactions mentioned in section 4.3 generally involve a catalytic cycle with three main steps:

Oxidative addition: The palladium catalyst inserts into the carbon-halogen bond of the derivatized this compound.

Transmetalation (for Suzuki and Sonogashira): The organic group from the organoboron or organocopper compound is transferred to the palladium catalyst. For the Heck reaction, this step is replaced by migratory insertion of the alkene.

Reductive elimination: The two organic fragments are eliminated from the palladium catalyst, forming the new carbon-carbon bond and regenerating the catalyst.

Coordination Chemistry and Ligand Properties of Methyl 6 Methyl 4 P Tolyl Picolinate

Chelation Behavior of Methyl 6-methyl-4-(p-tolyl)picolinate with Transition Metals

Picolinic acid and its derivatives are well-known chelating agents for a variety of transition metals. They typically act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring.

In the case of this compound, the ester functional group (-COOCH₃) modifies the electronic properties of the carboxylate group compared to deprotonated picolinic acid. The coordination is expected to occur through the pyridine nitrogen and the carbonyl oxygen of the ester group. The presence of the methyl group at the 6-position and the p-tolyl group at the 4-position of the pyridine ring introduces steric and electronic effects that can influence the chelation process and the stability of the resulting metal complexes. The electron-donating nature of the methyl and p-tolyl groups could enhance the electron density on the pyridine nitrogen, potentially strengthening the metal-ligand bond. However, the steric bulk of these substituents might also impose constraints on the coordination geometry and the number of ligands that can coordinate to a single metal center.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be crucial in isolating the desired coordination compounds.

Electronic and Magnetic Properties of this compound Complexes

The electronic properties of transition metal complexes are largely determined by the d-orbital splitting of the metal center, which is influenced by the ligand field. UV-Visible spectroscopy is a key technique for probing these electronic transitions. The spectra of complexes of this compound would be expected to show bands corresponding to d-d transitions and possibly charge-transfer bands, providing insights into the coordination geometry and the nature of the metal-ligand bonding.

The magnetic properties of these complexes would depend on the number of unpaired electrons in the metal's d-orbitals. Magnetic susceptibility measurements would reveal whether the complexes are paramagnetic, diamagnetic, or exhibit more complex magnetic behaviors like antiferromagnetic or ferromagnetic coupling in polynuclear species.

Spectroscopic Investigations of Ligand-Metal Interactions

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the interaction between a ligand and a metal ion. In the IR spectrum of this compound, a shift in the stretching frequency of the C=O bond of the ester group upon coordination to a metal would be indicative of its involvement in bonding. Similarly, changes in the vibrational modes of the pyridine ring would confirm the coordination of the nitrogen atom.

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and how it changes upon complexation. Shifts in the resonances of the protons and carbons near the coordinating atoms (pyridine nitrogen and ester carbonyl) would be observed. For paramagnetic complexes, the NMR signals would be significantly broadened and shifted, providing a different set of information about the electronic structure.

Applications of this compound as a Ligand in Homogeneous Catalysis

Picolinate-based ligands have been employed in various homogeneous catalytic reactions. The specific substituents on the this compound ligand, namely the methyl and p-tolyl groups, could modulate the steric and electronic environment around the metal center, thereby influencing the activity and selectivity of a potential catalyst. For instance, the steric bulk might create a specific chiral pocket around the metal, which could be beneficial for certain catalytic transformations.

Asymmetric Catalysis with Chiral Analogs of this compound

The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.gov While this compound itself is achiral, it could be modified to create chiral analogs. For example, introducing a chiral center into the p-tolyl group or at another position on the ligand backbone could transform it into a chiral ligand. Such chiral derivatives, when complexed with a suitable transition metal, could serve as catalysts for a wide range of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and oxidations. The design of these chiral ligands would be crucial in achieving high enantioselectivity in these catalytic processes. nih.gov

Mechanistic Studies of Catalytic Cycles Involving this compound Complexes

While specific mechanistic studies for catalytic cycles involving complexes of this compound are not extensively documented in the literature, the well-established roles of related picolinate (B1231196) and bipyridine ligands in catalysis allow for a reasoned discussion of potential mechanistic pathways. Complexes featuring pyridine-carboxylate ligands are known to be active in various catalytic transformations, including oxidation and cross-coupling reactions. rsc.orgmdpi.com The mechanism of such catalytic processes is fundamentally influenced by the ligand's ability to modulate the electronic and steric environment of the metal center.

A generalized catalytic cycle for a cross-coupling reaction, such as a Suzuki-Miyaura coupling, typically involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govcolab.ws In such a cycle, a complex of a transition metal (commonly palladium) ligated by this compound would be the active catalyst.

Oxidative Addition: The catalytic cycle would commence with the oxidative addition of an organic halide (e.g., an aryl bromide) to the low-valent metal center (e.g., Pd(0)). The electronic properties of the this compound ligand, with its electron-donating methyl and tolyl groups, would enhance the electron density on the metal center, facilitating the oxidative addition step.

Transmetalation: Following oxidative addition, the resulting metal(II) complex would undergo transmetalation with an organometallic reagent (e.g., an organoboron compound in the case of a Suzuki-Miyaura coupling). The steric bulk of the 6-methyl group on the picolinate ligand could influence the rate of this step by affecting the approach of the coupling partner to the metal center.

Reductive Elimination: The final step of the cycle is the reductive elimination of the coupled product, which regenerates the active low-valent metal catalyst. The steric and electronic properties of the this compound ligand would again play a crucial role, with the steric hindrance potentially promoting the reductive elimination step to relieve steric strain.

In the context of oxidation catalysis, complexes of this compound could act as catalysts for reactions such as the oxidation of alcohols or hydrocarbons. In these systems, the ligand would serve to stabilize the metal center in various oxidation states and mediate the transfer of oxygen atoms from an oxidant to the substrate. The specific mechanism would depend on the metal and the oxidant used, but would likely involve the formation of a high-valent metal-oxo species. The electronic character of the ligand would influence the reactivity of this metal-oxo intermediate, while the steric properties would control substrate access to the active site.

Interactive Data Tables

Table 1: Representative Bond Lengths in Picolinate-type Metal Complexes

Data for analogous compounds are provided due to the lack of specific crystallographic data for this compound complexes.

Metal IonLigandM-N Bond Length (Å)M-O Bond Length (Å)
Co(II)Picolinate2.11 - 2.142.08 - 2.12
Eu(III)Substituted Picolinate~2.59~2.42
Pt(II)Picolinate2.02 - 2.052.00 - 2.03

Table 2: Influence of Substituents on the Redox Potential of Related Ru(II) Complexes

ComplexSubstituent on LigandRu(III)/Ru(II) Redox Potential (V vs. Ag/AgCl)
[Ru(bpy)₃]²⁺None~1.54
[Ru(bpy)₂(pyridine-2-carboxylate)]⁺Carboxylate~1.12
[Ru(bpy)(pyridine-2-carboxylate)₂]Two Carboxylates~0.76

Theoretical and Computational Investigations of Methyl 6 Methyl 4 P Tolyl Picolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide a wealth of information about the stability, reactivity, and electronic characteristics of Methyl 6-methyl-4-(p-tolyl)picolinate.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a widely used computational method that could be employed to investigate the electronic structure of this compound. A typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties could be calculated.

A hypothetical data table of results from a DFT study on this compound might look like this:

PropertyCalculated ValueUnits
Total EnergyValueHartrees
Dipole MomentValueDebye
Ionization PotentialValueeV
Electron AffinityValueeV

These values, once calculated, would offer insights into the molecule's polarity and its propensity to lose or gain electrons, which are crucial determinants of its chemical behavior.

Molecular Orbital Analysis and Frontier Orbitals

An essential component of a quantum chemical study is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

A prospective data table summarizing frontier orbital analysis for this compound could be:

OrbitalEnergyUnits
HOMOValueeV
LUMOValueeV
HOMO-LUMO GapValueeV

Visualizing the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack, providing a roadmap for its reactivity in chemical reactions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is ideal for understanding a single molecule, Molecular Dynamics (MD) simulations are the tool of choice for exploring the behavior of a molecule over time and its interactions with its environment. An MD simulation of this compound, likely in a solvent, would track the movements of each atom based on a force field that approximates the interatomic forces.

Such simulations could reveal the molecule's flexibility, identifying its most common shapes or conformations. Furthermore, by simulating its interaction with other molecules, such as solvents or potential biological targets, one could gain insights into its solubility and binding affinities. The results of these simulations are often complex and are typically analyzed through various statistical mechanics methods to extract meaningful information.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is also a powerful tool for predicting the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization. For instance, DFT calculations can be used to predict the vibrational frequencies that would be observed in an infrared (IR) spectrum, as well as the chemical shifts expected in a nuclear magnetic resonance (NMR) spectrum.

A hypothetical comparison between predicted and (future) experimental spectroscopic data could be presented as follows:

Spectroscopic TechniquePredicted Peak/ShiftExperimental Peak/Shift
IR (C=O stretch)Value cm⁻¹Value cm⁻¹
¹H NMR (methyl protons)Value ppmValue ppm
¹³C NMR (carbonyl carbon)Value ppmValue ppm

A close agreement between the predicted and experimental spectra would serve to validate the computational model and confirm the molecular structure.

Computational Design of this compound Derivatives with Targeted Properties

Once a reliable computational model for this compound is established, it can be used as a scaffold for the in silico design of new derivatives with enhanced or specific properties. By systematically modifying the parent structure—for example, by adding or changing functional groups—and then recalculating the properties of interest, it would be possible to screen a large number of potential new molecules without the need for their synthesis and experimental testing. This approach, known as computational-aided molecular design, could be used to tailor derivatives of this compound for specific applications, such as in materials science or medicinal chemistry.

Explorations of Methyl 6 Methyl 4 P Tolyl Picolinate in Advanced Materials and Niche Chemical Applications

Integration of Methyl 6-methyl-4-(p-tolyl)picolinate into Polymer Architectures

The incorporation of specific chemical moieties into polymer chains can impart unique properties to the resulting material. For a compound like this compound, its integration into a polymer architecture could be envisioned through several hypothetical pathways. For instance, the ester group could be hydrolyzed to a carboxylic acid, which could then be used as a monomer in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The pyridine (B92270) ring, with its nitrogen atom, could act as a coordination site for metal ions, potentially leading to the formation of metallopolymers with interesting electronic or catalytic properties. The tolyl and methyl groups would likely influence the polymer's solubility, thermal stability, and morphology.

A hypothetical data table illustrating the potential impact of incorporating this monomer into a polymer backbone is presented below.

Polymer PropertyPotential Influence of this compound Moiety
Glass Transition Temperature (Tg) The rigid aromatic and pyridine rings could increase Tg, leading to a more thermally stable polymer.
Solubility The p-tolyl group might enhance solubility in organic solvents compared to unsubstituted analogs.
Metal Coordination The pyridine nitrogen offers a site for creating cross-linked or linear coordination polymers.
Optical Properties The aromatic systems could influence the refractive index and UV-Vis absorption of the polymer.

Role of this compound in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The structure of this compound contains several features that could facilitate its participation in such assemblies. The pyridine ring can engage in hydrogen bonding and π-π stacking interactions. The p-tolyl group also provides a significant surface for π-π stacking and hydrophobic interactions. These interactions could, in principle, allow the molecule to form well-defined, ordered structures in the solid state or in solution, such as liquid crystals or molecular gels. The specific geometry and electronic nature of the molecule would dictate the type and stability of the resulting supramolecular architecture.

Applications in Sensing and Molecular Recognition Systems (excluding biological sensing related to clinical diagnostics)

The pyridine-based structure of this compound suggests a potential role in the development of chemical sensors. The nitrogen atom in the pyridine ring can act as a Lewis base, allowing it to bind to metal ions or other Lewis acidic species. This binding event could be designed to produce a detectable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorescent sensing). The substituents on the pyridine ring (the methyl and p-tolyl groups) would modulate the selectivity and sensitivity of the sensor by influencing the electronic properties and steric environment of the binding site. For example, it could be hypothetically developed as a sensor for specific metal pollutants in environmental samples.

Potential in Optical and Electronic Materials (e.g., photoactive compounds)

Picolinate (B1231196) derivatives and other pyridine-containing compounds are known to be used in the synthesis of photoactive and electronically active materials, such as ligands in organic light-emitting diodes (OLEDs) or components of dye-sensitized solar cells. The aromatic nature of both the pyridine and tolyl rings in this compound provides a conjugated system that could be involved in light absorption and emission processes. Modification of the core structure, for example, by introducing electron-donating or electron-withdrawing groups, could tune its photophysical properties. While there is no specific research confirming such applications for this exact compound, its structural motifs are present in molecules with known optical and electronic functionalities.

Potential Application AreaRelevant Structural FeatureHypothetical Function
Organic Light-Emitting Diodes (OLEDs) Pyridine ringLigand for metal complexes in the emissive layer.
Dye-Sensitized Solar Cells (DSSCs) Picolinate structureAnchoring group to bind dye molecules to a semiconductor surface.
Non-linear Optical (NLO) Materials Aromatic ringsContribution to the molecular hyperpolarizability.

Future Research Directions and Uncharted Territories for Methyl 6 Methyl 4 P Tolyl Picolinate

Development of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of functionalized pyridine (B92270) rings is a cornerstone of organic chemistry. For a molecule like Methyl 6-methyl-4-(p-tolyl)picolinate, future synthetic research could focus on creating more complex derivatives with tailored properties. Current methods for creating similar 4-arylpyridine structures often involve multi-component reactions or cross-coupling strategies.

Future methodologies could explore:

Late-Stage Functionalization: Developing C-H activation techniques to directly introduce new functional groups onto the pyridine ring or the p-tolyl moiety. This would allow for the rapid generation of a library of derivatives from the parent compound, which is highly valuable for structure-activity relationship studies.

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of the core structure and its subsequent modifications. Flow chemistry often offers improved reaction control, higher yields, and enhanced safety, making it an attractive strategy for scalable production.

Photoredox Catalysis: Utilizing visible-light-mediated reactions to forge key bonds in the synthesis of novel derivatives. This approach can provide access to unique reactivity and functional group tolerance under mild reaction conditions.

A hypothetical reaction scheme for the synthesis of a related 4-aryl-6-methylpicolinate derivative is presented below, illustrating a potential multi-component approach.

ReactantsCatalyst/ReagentProduct Structure
A β-ketoester, an aromatic aldehyde, an enoneAmine catalystA substituted dihydropyridine (B1217469), precursor to picolinate (B1231196)

Exploration of Unconventional Reactivity Patterns

The electronic nature of the pyridine ring, influenced by the ester, methyl, and p-tolyl groups, suggests a rich and potentially underexplored reactivity profile for this compound.

Future investigations could focus on:

Dearomatization Reactions: Exploring the possibility of dearomatizing the pyridine ring to access novel three-dimensional molecular scaffolds. Such structures are of increasing interest in medicinal chemistry for their improved pharmacokinetic properties.

Coordination Chemistry: Investigating the coordination of the picolinate nitrogen and ester carbonyl group to various metal centers. This could lead to the development of novel catalysts, sensors, or materials with interesting photophysical properties. The reactivity of such metal complexes would also be a fertile ground for new discoveries.

Ring-Transformation Reactions: Studying the behavior of the pyridine ring under high-energy conditions (e.g., photochemical or thermal) to induce ring-opening or ring-expansion reactions, leading to the formation of other heterocyclic systems.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers a powerful toolkit for predicting and understanding the behavior of molecules. For this compound, in silico studies could provide valuable insights and guide experimental work.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: Using DFT to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. nih.govresearchgate.net This information can help predict sites of electrophilic and nucleophilic attack, providing a rationale for its reactivity.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational preferences of the molecule and its interactions with solvents or biological macromolecules. This is particularly relevant for exploring its potential applications in materials science or as a ligand for proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a library of derivatives is synthesized and tested for a particular application, QSAR models can be developed to correlate specific structural features with observed activity, thereby accelerating the discovery of lead compounds.

Computational MethodPredicted PropertyPotential Application
Density Functional Theory (DFT)Electronic structure, reactivity indicesGuiding synthetic modifications and predicting reactivity
Molecular Dynamics (MD)Conformational analysis, intermolecular interactionsUnderstanding behavior in different environments
QSARCorrelation of structure with activityRational design of more potent analogues

Sustainable and Scalable Production Strategies

The principles of green chemistry are increasingly important in chemical synthesis. Future research should aim to develop sustainable and scalable methods for the production of this compound and its derivatives.

Potential avenues for research include:

Bio-based Feedstocks: Investigating the use of renewable starting materials for the synthesis. Pyridine derivatives can sometimes be accessed from biomass-derived platform chemicals.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve atom economy. This includes the use of heterogeneous catalysts that can be easily recovered and reused.

Solvent Minimization: Developing solvent-free reaction conditions or using greener solvents like water, ethanol, or supercritical CO2.

Interdisciplinary Research Avenues Beyond Current Scope

The versatile structure of this compound opens up possibilities for its application in a wide range of scientific fields, beyond traditional pharmaceutical research.

Promising interdisciplinary research directions include:

Materials Science: Incorporating the picolinate structure into polymers or metal-organic frameworks (MOFs). The rigidity of the pyridine and p-tolyl groups could impart desirable thermal or mechanical properties to these materials. Polyesters derived from pyridine dicarboxylic acids, for example, have shown potential for creating sustainable materials.

Agrochemicals: Many commercial herbicides and pesticides contain pyridine-based scaffolds. The unique substitution pattern of this molecule could be explored for potential applications in agriculture.

Organic Electronics: Investigating the photophysical properties of the molecule and its metal complexes for applications in organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications across the chemical sciences.

Q & A

Q. What are the key synthetic strategies for Methyl 6-methyl-4-(p-tolyl)picolinate?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes:
  • Nucleophilic substitution : Introducing the p-tolyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position of the pyridine ring.
  • Esterification : Methylation of the carboxylic acid precursor using methanol and a catalytic acid (e.g., H₂SO₄) to form the picolinate ester .
  • Selective methylation : Controlled alkylation at the 6-position using methyl halides under basic conditions.
    Example Protocol: A reaction temperature of 60–80°C and inert atmosphere (N₂/Ar) are critical to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is this compound characterized analytically?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for p-tolyl and pyridine rings) .
  • HPLC-MS : Reversed-phase C18 columns (acetonitrile/water mobile phase) confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 257.2) .
  • X-ray crystallography : Resolves steric effects from the 6-methyl and 4-p-tolyl groups .

Q. What are the stability considerations for this compound during storage?

  • Methodological Answer :
  • Thermal stability : Decomposes above 150°C, releasing CO and NOₓ gases; store at RT (20–25°C) .
  • Light sensitivity : Protect from UV exposure using amber glass containers.
  • Moisture control : Use desiccants (silica gel) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products in the synthesis?

  • Methodological Answer :
  • Temperature modulation : Lowering reaction temperature (40–50°C) during esterification reduces decarboxylation side reactions.
  • Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, minimizing homocoupling of p-tolylboronic acid .
  • Solvent selection : Tetrahydrofuran (THF) enhances solubility of intermediates compared to DCM, improving yields by ~15% .
    Data Table:
CatalystSolventYield (%)By-products (%)
Pd(PPh₃)₄THF82<5
Pd(OAc)₂DCM6712

Q. What computational methods predict the reactivity of this compound?

  • Methodological Answer :
  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set models electron density, identifying nucleophilic sites (e.g., C-3 position) for further functionalization .
  • Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., kinase enzymes) using the compound’s 3D structure (PubChem CID: 84070846) .

Q. How to resolve discrepancies in reported biological activity data?

  • Methodological Answer :
  • Dose-response validation : Repeat assays (e.g., IC₅₀ measurements) under standardized conditions (e.g., 72-hour incubation, 10% FBS).
  • Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed picolinic acid) that may skew bioactivity results .
  • Structural analogs : Compare with Methyl 4-amino-6-methoxypicolinate (CID: 84070846) to isolate substituent-specific effects .

Q. What strategies mitigate thermal decomposition during high-temperature reactions?

  • Methodological Answer :
  • Inert atmosphere : Use Schlenk lines to exclude oxygen, reducing radical-mediated decomposition .
  • Additives : Radical scavengers (e.g., BHT) at 0.1–1 wt% suppress degradation during reflux (>100°C) .
  • Short reaction times : Microwave-assisted synthesis reduces exposure to high temperatures (e.g., 30 minutes vs. 6 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.